(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate
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Overview
Description
(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran moiety and a carbamate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylphenyl isocyanate with 5-fluoro-2-oxo-3H-1-benzofuran-3-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, especially at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of (2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trimethylphenyl)formamide
- 2′,4′,6′-Trimethylformanilide
- N-Mesitylformamide
Uniqueness
Compared to similar compounds, (2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate stands out due to its unique combination of a benzofuran moiety and a carbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-9-6-10(2)16(11(3)7-9)24-18(22)20-15-13-8-12(19)4-5-14(13)23-17(15)21/h4-8,15H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLQXRQHSAQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NC2C3=C(C=CC(=C3)F)OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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